maltodextrin

Descripción general

Descripción

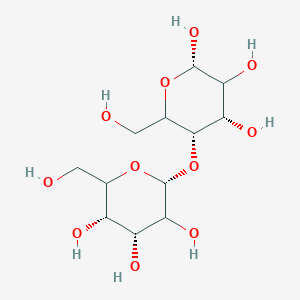

The compound maltodextrin is a complex carbohydrate derivative It is characterized by multiple hydroxyl groups and a unique structural arrangement that includes two oxane rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of maltodextrin typically involves multi-step organic synthesis. The process often starts with the protection of hydroxyl groups followed by glycosylation reactions to form the oxane rings. Deprotection steps are then carried out to yield the final compound. Common reagents used in these reactions include glycosyl donors, acceptors, and various protecting groups.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the oxane rings and the addition of hydroxyl groups. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like tosyl chloride and trifluoromethanesulfonic anhydride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Aplicaciones Científicas De Investigación

Food and Beverage Industry

Functional Properties:

Maltodextrin serves as a versatile ingredient in food products due to its ability to substitute sugars and fats, enhancing texture and stability. It is commonly used in:

- Ice Cream : Acts as a stabilizer and bulking agent.

- Dried Instant Foods : Improves solubility and shelf life.

- Confectionery : Provides sweetness without high caloric content.

- Snacks and Cereals : Enhances mouthfeel and texture .

Health-Related Aspects:

Recent studies indicate that this compound can improve gastrointestinal comfort during endurance sports by reducing the risk of gastrointestinal distress compared to glucose or sucrose . Furthermore, this compound has been linked to potential anti-aging properties when used in skincare formulations .

Pharmaceutical Applications

Drug Delivery Systems:

this compound is utilized in various pharmaceutical applications, particularly as an excipient in drug formulations:

- Microencapsulation : Acts as a coating material for sensitive nutraceuticals, improving stability and bioavailability.

- Proniosomes : Serves as a carrier in novel drug delivery systems, enhancing drug release profiles and reducing toxicity .

Wound Healing:

Research indicates that maltodextrins derived from broken rice exhibit superior wound healing properties compared to conventional sources. These maltodextrins promote fibroblast proliferation without cytotoxic effects, suggesting their potential for therapeutic applications in wound care .

Nutritional Supplements

This compound is frequently included in dietary supplements due to its digestibility and energy-providing capabilities. It is often found in:

- Sports Nutrition Products : Provides a quick source of energy.

- Infant Formulas : Acts as a carbohydrate source that is easily digestible .

Agriculture and Animal Feed

In agriculture, this compound serves as:

- Feed Additive : Enhances energy content in livestock feed.

- Stabilizer and Bulking Agent : Helps maintain the quality of animal feed products .

Case Study 1: this compound in Sports Nutrition

A study evaluated the effects of this compound-based isotonic drinks on athletic performance. Results showed that athletes consuming this compound experienced improved endurance and reduced gastrointestinal discomfort compared to those consuming glucose-based drinks .

Case Study 2: Wound Healing Efficacy

Research on broken rice maltodextrins demonstrated that lower dextrose equivalent (DE) ranges significantly accelerated wound healing in vitro compared to higher DE ranges. This suggests a targeted application of maltodextrins in clinical settings for enhanced recovery outcomes .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. Its hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- maltodextrin

- This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its hydroxyl groups. This configuration allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Actividad Biológica

Maltodextrin is a polysaccharide derived from starch, commonly used as a food additive due to its functional properties. Its biological activity has gained attention in recent research, particularly concerning its effects on gut health, immune response, and metabolic processes. This article explores the biological activity of this compound, supported by data tables and case studies.

1. Molecular Characteristics and Composition

Maltodextrins are characterized by their degree of polymerization (DP), which influences their physical and chemical properties. The molecular weight can vary significantly, affecting their solubility, sweetness, and viscosity.

| Type of this compound | Molecular Weight (g/mol) | Degree of Polymerization (DP) |

|---|---|---|

| This compound 6 | 1,000 - 1,500 | 3-6 |

| This compound 10 | 1,500 - 2,000 | 7-10 |

| This compound 20 | 2,000 - 3,000 | 11-20 |

This table summarizes the molecular characteristics of various types of this compound .

2. Effects on Gut Health

Recent studies have indicated that this compound may impair gut health by altering the intestinal microbiome and mucus barrier integrity. A study involving interleukin-10 knockout mice demonstrated that this compound consumption increased the severity of colitis and decreased microbial diversity. Key findings include:

- Increased Colitis Severity : Mice fed this compound showed a higher incidence of colitis compared to control groups.

- Microbial Composition Changes : this compound led to decreased levels of beneficial bacteria such as Lactobacillus and Bifidobacterium.

- Mucus Production Reduction : The number of goblet cells producing mucus was significantly lower in this compound-fed mice, indicating potential disruption to the intestinal barrier .

3. Metabolic Implications

This compound's role in metabolism is multifaceted. It serves as a rapid source of glucose, impacting energy metabolism during physical exertion. Studies have shown that:

- Energy Source : this compound is quickly absorbed and utilized by the body, making it a popular choice in sports nutrition for enhancing performance.

- Insulin Response : It can stimulate insulin secretion due to its high glycemic index, which may have implications for individuals with insulin sensitivity issues .

4. Case Studies and Research Findings

Several studies have investigated the physiological effects of this compound in human subjects:

- A systematic review revealed that this compound can influence gut microbiota composition and metabolic markers in clinical trials where it was used as a placebo.

- In randomized controlled trials (RCTs), participants consuming this compound exhibited changes in body weight, glucose levels, and gut function compared to control groups .

5. Conclusion

The biological activity of this compound presents both beneficial applications and potential health risks. While it serves as an effective energy source in dietary supplements and sports nutrition, its adverse effects on gut health and microbiota warrant further investigation. Future studies should focus on elucidating the mechanisms behind these effects and exploring alternatives that maintain performance benefits without compromising gut integrity.

Propiedades

IUPAC Name |

(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-RRPPFORVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9050-36-6 | |

| Record name | Maltodextrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.